molecular formula C13H8Br3N B11952625 Fluoren-2-amine, 1,3,7-tribromo- CAS No. 724-31-2

Fluoren-2-amine, 1,3,7-tribromo-

Cat. No.: B11952625
CAS No.: 724-31-2
M. Wt: 417.92 g/mol
InChI Key: DESWTTXWHWPCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Tribromofluoren-2-amine (C₁₃H₇Br₃N) is a halogenated aromatic amine derivative of fluorene, characterized by three bromine substituents at positions 1, 3, and 7 of the fluorene backbone. Key inferred attributes include:

  • Molecular weight: ~456.8 g/mol (estimated from dibromo-chloro analog adjustments).
  • Lipophilicity: High (XLogP3 ≈ 5.5–6.0, based on bromine’s contribution to hydrophobicity).
  • Bioactivity: Likely antimicrobial or cytotoxic properties, common among brominated aromatics .

Properties

CAS No.

724-31-2

Molecular Formula

C13H8Br3N

Molecular Weight

417.92 g/mol

IUPAC Name

1,3,7-tribromo-9H-fluoren-2-amine

InChI

InChI=1S/C13H8Br3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2

InChI Key

DESWTTXWHWPCJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoren-2-amine, 1,3,7-tribromo- typically involves the bromination of fluoren-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of fluoren-2-amine, 1,3,7-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Fluoren-2-amine, 1,3,7-tribromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes .

Scientific Research Applications

Fluoren-2-amine, 1,3,7-tribromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of fluoren-2-amine, 1,3,7-tribromo- involves its interaction with molecular targets through its functional groups. The bromine atoms and amine group can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and nucleophilic attacks. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts 1,3,7-tribromofluoren-2-amine with structurally related halogenated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents XLogP3 Hydrogen Bonding (Donor/Acceptor) Key Applications/Properties
1,3,7-Tribromofluoren-2-amine* C₁₃H₇Br₃N ~456.8 Br (1,3,7) ~5.8 1 (Donor), 1 (Acceptor) Antimicrobial research (inferred)
1,3-Dibromo-7-chloro-9H-fluoren-2-amine C₁₃H₈Br₂ClN 373.47 Br (1,3), Cl (7) 4.9 1 (Donor), 1 (Acceptor) Chemical synthesis, reference standard
Korormicin G (bromopyrrole derivative) Not specified ~400–450 (estimated) Br (3,4,5) ~4.2 2 (Donor), 3 (Acceptor) Antibacterial, antifungal, quorum sensing modulation
3,3′,4,5′-Tetrabromodiphenyl ether C₁₂H₆OBr₄ 497.70 Br (3,3′,4,5′) ~7.1 0 (Donor), 3 (Acceptor) Environmental analysis, persistent organic pollutant
Key Observations:
  • Halogen Effects : Bromine increases lipophilicity (XLogP3) and molecular weight. The tribromofluorenamine’s higher XLogP3 compared to its dibromo-chloro analog (~5.8 vs. 4.9) reflects bromine’s stronger hydrophobic contribution than chlorine .
  • Hydrogen Bonding: All fluorene derivatives exhibit 1 donor (amine) and 1 acceptor (amine), limiting solubility but enhancing membrane permeability. Korormicins, with additional oxygen atoms, show higher acceptor counts, improving water interaction .

Functional and Application Comparisons

A. Antimicrobial Activity
  • Tribromofluorenamine : Likely disrupts microbial membranes via hydrophobic interactions, akin to bromopyrroles in korormicins .
  • Korormicins : Demonstrated broad-spectrum activity against Gram-negative bacteria (e.g., Vibrio spp.) and fungi, with IC₅₀ values <10 μM .
  • Tetrabromodiphenyl ether: Not bioactive but persists in ecosystems, complicating environmental toxicity assessments .
B. Environmental Impact
  • Tribromofluorenamine : Predicted persistence due to aromatic stability and halogenation, though biodegradation studies are lacking.
  • Tetrabromodiphenyl ether : Classified as a "First-Class Specific Chemical Substance" under Japanese regulations, requiring strict handling .

Biological Activity

Fluoren-2-amine, 1,3,7-tribromo- is a brominated derivative of fluoren-2-amine characterized by the introduction of three bromine atoms at the 1, 3, and 7 positions of the fluorene ring. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Fluoren-2-amine, 1,3,7-tribromo- exhibits unique chemical properties due to the presence of both bromine atoms and an amine group. These functional groups allow for various interactions such as hydrogen bonding and halogen bonding, which influence the compound's reactivity and ability to form complexes with biological molecules.

Key Reactions

The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : Reduction reactions may remove bromine atoms or reduce the amine group.
  • Substitution : Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions facilitate the compound's interaction with biological targets, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of fluoren-2-amine, including the tribromo variant, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated potent antibacterial effects against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes within the cells .

Anticancer Activity

Fluoren-2-amine, 1,3,7-tribromo- has shown promise as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported that brominated compounds similar to fluoren-2-amine can inhibit cell proliferation and induce cell cycle arrest in various cancer types . The specific pathways involved often include modulation of apoptosis-related proteins and disruption of signaling pathways critical for tumor growth.

Case Studies

  • Antitumor Effects in Nasopharyngeal Carcinoma : A study investigated the effectiveness of a novel compound related to fluoren-2-amine in inducing apoptosis in nasopharyngeal carcinoma cells. The results indicated that this class of compounds could significantly decrease cell viability through apoptotic pathways .
  • Antibacterial Activity : Another study focused on a series of brominated fluorenes and their antibacterial properties against resistant strains of bacteria. The findings revealed that these compounds exhibited enhanced activity compared to non-brominated analogs, suggesting a structure-activity relationship where bromination plays a critical role in biological efficacy.

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivitySignificant antibacterial effects against various pathogens
Anticancer ActivityInduction of apoptosis in cancer cell lines; inhibition of proliferation
Structure Activity RelationshipBromination enhances biological activity compared to non-brominated analogs

Q & A

Q. What synthetic methodologies are most effective for preparing 1,3,7-tribromofluoren-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of the fluoren-2-amine backbone. Key steps include:

  • Reagents : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 1, 3, and 7 positions .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency.
  • Temperature control : Moderate heating (40–60°C) minimizes side reactions like over-bromination.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

Q. What spectroscopic and analytical techniques are critical for characterizing 1,3,7-tribromofluoren-2-amine?

  • NMR spectroscopy : ¹H NMR identifies amine protons (δ 3.5–5.0 ppm), while ¹³C NMR confirms bromine-induced deshielding effects. 2D NMR (e.g., HSQC) resolves overlapping signals in aromatic regions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₈Br₃N, ~425.7 g/mol).
  • Elemental analysis : Confirms stoichiometry (Br content ~56%).
  • X-ray crystallography : Resolves spatial arrangement of bromine substituents, critical for understanding steric effects .

Q. How does the substitution pattern of bromine atoms influence the compound’s reactivity in cross-coupling reactions?

Bromine at positions 1, 3, and 7 creates steric hindrance, directing reactivity toward the 2-amine group. For Suzuki-Miyaura couplings:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 improves yields in aryl boronic acid couplings.
  • Solvent/base system : Use toluene/Na₂CO₃ for stability under heating (80–100°C).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 1,3,7-tribromofluoren-2-amine derivatives?

  • Dose-response validation : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity trends.
  • Metabolic stability studies : Use liver microsomes to assess whether bromine substitution enhances resistance to oxidative degradation .
  • Structural analogs : Compare activity with 1,3,7-trichloro and 2,7-dibromo derivatives to isolate bromine-specific effects .

Q. How can computational modeling predict the binding affinity of 1,3,7-tribromofluoren-2-amine to biological targets?

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to model interactions between bromine substituents and hydrophobic pockets.
  • DFT calculations : Analyze electron density maps to evaluate bromine’s electron-withdrawing effects on amine group nucleophilicity .

Q. What experimental approaches validate the compound’s potential as a precursor for photoactive materials?

  • UV-Vis spectroscopy : Measure absorption maxima (λmax) in THF; bromine substitution often red-shifts absorption due to increased conjugation .
  • Electrochemical analysis : Cyclic voltammetry identifies redox potentials influenced by bromine’s electronegativity.

Comparative and Mechanistic Questions

Q. How does the electronic profile of 1,3,7-tribromofluoren-2-amine compare to fluoren-2-amine derivatives with other halogen substituents?

  • Hammett constants : Bromine (σₚ = 0.23) induces stronger electron withdrawal than chlorine (σₚ = 0.11), altering reaction kinetics in nucleophilic substitutions.
  • Steric effects : Van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å) reduce accessibility to the amine group in catalytic systems .

Q. What role do bromine substituents play in stabilizing intermediates during multi-step syntheses?

  • Resonance stabilization : Bromine’s inductive effect stabilizes carbocation intermediates in Friedel-Crafts alkylations.
  • Steric protection : Positions 1 and 7 shield the fluorene core from unwanted electrophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.